Methyl 2-bromo-6-(bromomethyl)benzoate Methyl 2-bromo-6-(bromomethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 777859-74-2
VCID: VC7810341
InChI: InChI=1S/C9H8Br2O2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3
SMILES: COC(=O)C1=C(C=CC=C1Br)CBr
Molecular Formula: C9H8Br2O2
Molecular Weight: 307.97 g/mol

Methyl 2-bromo-6-(bromomethyl)benzoate

CAS No.: 777859-74-2

Cat. No.: VC7810341

Molecular Formula: C9H8Br2O2

Molecular Weight: 307.97 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-6-(bromomethyl)benzoate - 777859-74-2

Specification

CAS No. 777859-74-2
Molecular Formula C9H8Br2O2
Molecular Weight 307.97 g/mol
IUPAC Name methyl 2-bromo-6-(bromomethyl)benzoate
Standard InChI InChI=1S/C9H8Br2O2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3
Standard InChI Key XZFYOUAJBCRNCF-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC=C1Br)CBr
Canonical SMILES COC(=O)C1=C(C=CC=C1Br)CBr

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a benzene ring esterified at the carboxyl position with a methyl group. Bromine atoms occupy the 2-position, while a bromomethyl (-CH₂Br) group is situated at the 6-position. This substitution pattern is confirmed by its SMILES notation (COC(=O)C1=C(C=CC=C1Br)CBr) , which encodes the spatial arrangement of atoms. The InChIKey (XZFYOUAJBCRNCF-UHFFFAOYSA-N) further validates its unique stereochemical identity, distinguishing it from regioisomers such as methyl 2-bromo-5-(bromomethyl)benzoate.

Spectroscopic and Physicochemical Properties

Collision cross-section (CCS) predictions for various adducts offer insights into its gas-phase behavior. For instance, the [M+H]+ ion (m/z 306.89638) exhibits a CCS of 147.4 Ų, while the [M+Na]+ adduct (m/z 328.87832) has a slightly lower CCS of 142.7 Ų . These metrics are critical for mass spectrometry-based identification in complex mixtures.

Table 1: Predicted Collision Cross-Sections for Major Adducts

Adductm/zCCS (Ų)
[M+H]+306.89638147.4
[M+Na]+328.87832142.7
[M+NH4]+323.92292149.3
[M-H]-304.88182148.0

Source: PubChemLite

Synthesis and Manufacturing

Two-Step Synthetic Pathway

Industrial production typically involves a two-step protocol:

Step 1: Esterification
A starting material, likely 2-bromo-6-(hydroxymethyl)benzoic acid, undergoes reaction with thionyl chloride (SOCl₂) in methanol to form the methyl ester intermediate. Purification involves sequential washes with saturated bicarbonate, water, and brine, followed by drying over anhydrous MgSO₄ and solvent evaporation.

Step 2: Bromination
The intermediate reacts with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄), catalyzed by azobisisobutyronitrile (AIBN). Radical bromination selectively substitutes the methyl group’s hydrogen with bromine. Column chromatography on silica gel yields the final product.

Process Optimization

Key parameters include:

  • Temperature: Radical bromination proceeds optimally at 60–80°C to balance reaction rate and byproduct formation.

  • Solvent Choice: Non-polar solvents like CCl₄ favor radical stability over polar aprotic alternatives.

  • Catalyst Loading: AIBN concentrations of 1–2 mol% minimize side reactions while maintaining feasible reaction times.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The 2-bromo substituent serves as an electrophilic site for palladium-catalyzed coupling with arylboronic acids. For example, reaction with phenylboronic acid produces biaryl derivatives, valuable in liquid crystal and drug discovery research .

Polymer Functionalization

The bromomethyl group undergoes nucleophilic substitution with amines or thiols, enabling side-chain modification of polymers. This is exploited to create antimicrobial coatings by incorporating quaternary ammonium moieties .

SupplierPurityQuantityPrice (USD)Lead Time
Aladdin95%1 g905.908–12 weeks
ChemUniverse95%1 g452.006–8 days

Sources: Aladdin Scientific , ChemUniverse

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